Boc-L-Serine-beta-Lactone

概要

説明

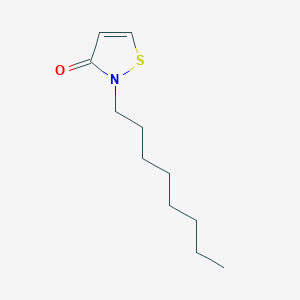

Boc-L-Serine-beta-Lactone is a cell-permeable β-lactone inhibitor . It is a precursor to tumor selective derivatives . It is also used as a building block in peptide synthesis and as a starting material for the synthesis of various α-amino acids via the β-lactone .

Synthesis Analysis

The synthesis of Boc-L-Serine-beta-Lactone involves the cyclization of commercially available N-Cbz-L-serine under modified Mitsunobu conditions, using a preformed complex of dimethyl azodicarboxylate (DMAD) and Triphenylphosphine . The reaction proceeds via hydroxy group activation .Molecular Structure Analysis

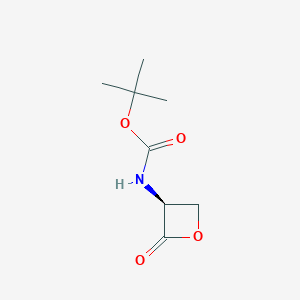

The molecular formula of Boc-L-Serine-beta-Lactone is C8H13NO4 . Its molecular weight is 187.193 . The structure of Boc-L-Serine-beta-Lactone contains a total of 26 bonds; 13 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 four-membered ring, 1 ester (aliphatic), and 1 (thio-) carbamate (aliphatic) .Chemical Reactions Analysis

The reaction of the class D nucleophilic serine β-lactamases (SBLs) with carbapenems also produces β-lactones . Studies on the factors determining β-lactone formation by class D SBLs have been conducted .Physical And Chemical Properties Analysis

Boc-L-Serine-beta-Lactone has a density of 1.2±0.1 g/cm3 . Its boiling point is 319.0±31.0 °C at 760 mmHg . It is soluble in ethanol to 100 mM and in DMSO to 100 mM .科学的研究の応用

Biosynthesis and Chemical Diversity of β-Lactone Natural Products

Boc-L-Serine-beta-Lactone is a type of β-Lactone . β-Lactones are strained rings that are useful organic synthons and pharmaceutical warheads . Over 30 core scaffolds of β-lactone natural products have been described to date, many with potent bioactivity against bacteria, fungi, or human cancer cell lines .

Enzymatic β-Lactone Ring Closure

Recent discoveries in enzymatic β-lactone ring closure via ATP-dependent synthetases, intramolecular cyclization from seven-membered rings, and thioesterase-mediated cyclization during release from nonribosomal peptide synthetase assembly lines have been made .

Source Organisms for β-Lactone Natural Products

β-Lactone natural products, including Boc-L-Serine-beta-Lactone, have been isolated from bacteria, fungi, plants, insects, and marine sponges .

Genome-Based Discovery of Biosynthetic Gene Clusters

Boc-L-Serine-beta-Lactone could be used in future directions for genome-based discovery of biosynthetic gene clusters that may produce novel compounds with β-lactone rings .

Cell-Permeable β-Lactone Inhibitor

Boc-L-Serine-beta-Lactone is a cell-permeable β-lactone inhibitor and can be used as a precursor to tumor selective derivatives .

High Temperature Boc Deprotection of Amino Acids and Peptides

A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been developed . This extends the possibility for extraction of water soluble polar organic molecules using ionic liquids .

Fast, Efficient and Selective Deprotection of the Boc Group

Fast, efficient and selective deprotection of the Boc group of various amino acids and peptides was achieved by using hydrogen chloride (4 M) in anhydrous dioxane solution for 30 min at room temperature .

Direct Introduction of the Boc Group into Organic Compounds

A straightforward method for the direct introduction of the Boc group into a variety of organic compounds has been developed using flow microreactor systems .

作用機序

Target of Action

Β-lactones, the class of compounds to which boc-l-serine-beta-lactone belongs, are known to exhibit potent bioactivity against bacteria, fungi, or human cancer cell lines .

Mode of Action

Boc-L-Serine-beta-Lactone is a β-lactone inhibitor . β-lactones are strained rings that are useful organic synthons and pharmaceutical warheads . The mode of action of Boc-L-Serine-beta-Lactone likely involves the release of the strained β-propionolactone ring conformation through various synthetic methods .

Biochemical Pathways

Β-lactones are known to be involved in diverse biosynthetic pathways, including enzymatic β-lactone ring closure via atp-dependent synthetases, intramolecular cyclization from seven-membered rings, and thioesterase-mediated cyclization during release from nonribosomal peptide synthetase assembly lines .

Pharmacokinetics

It is known to be soluble in ethanol and dmso up to 100 mm , which could potentially impact its bioavailability.

Result of Action

Β-lactones, in general, have been described to have potent bioactivity against bacteria, fungi, or human cancer cell lines .

Action Environment

It is known that boc-l-serine-beta-lactone is unstable and solutions should be made fresh and used immediately .

Safety and Hazards

将来の方向性

Boc-L-Serine-beta-Lactone is a precursor to tumor selective derivatives . β-Lactones are strained rings that are useful organic synthons and pharmaceutical warheads . Over 30 core scaffolds of β-lactone natural products have been described to date, many with potent bioactivity against bacteria, fungi, or human cancer cell lines . β-Lactone natural products are chemically diverse and have high clinical potential .

特性

IUPAC Name |

tert-butyl N-[(3S)-2-oxooxetan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-5-4-12-6(5)10/h5H,4H2,1-3H3,(H,9,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJDEHQWXAPGBG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376803 | |

| Record name | tert-Butyl [(3S)-2-oxooxetan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-Butoxycarbonyl)-L-serine beta-Lactone | |

CAS RN |

98541-64-1 | |

| Record name | tert-Butyl [(3S)-2-oxooxetan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)

![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)